Phosphoramide

Descripción

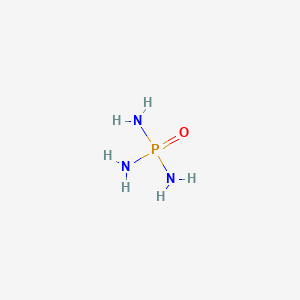

Structure

2D Structure

3D Structure

Propiedades

InChI |

InChI=1S/H6N3OP/c1-5(2,3)4/h(H6,1,2,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSZORWOGDLWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NP(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159607 | |

| Record name | Phosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13597-72-3 | |

| Record name | Phosphoramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13597-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORIC TRIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M27WLZ6CWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Novel Phosphoramide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel phosphoramide derivatives. Phosphoramides, compounds containing a phosphorus-nitrogen bond, are a versatile class of molecules with significant applications in medicinal chemistry and drug development.[1] They are recognized for their roles as anticancer agents, antivirals, and enzyme inhibitors.[1][2] This guide details experimental protocols, presents key quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows to facilitate understanding and further research in this dynamic field.

Synthesis of this compound Derivatives

The synthesis of phosphoramides can be achieved through various chemical strategies.[3] A prevalent and effective method involves the copper-catalyzed aerobic oxidative coupling of amines and H-phosphonates. This approach offers a direct and efficient route to forming the P-N bond. Other notable methods include the Staudinger reaction of phosphites with azides and reactions involving phosphorochloridates.[4]

General Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Coupling

This protocol provides a general procedure for the synthesis of phosphoramidates via a copper-catalyzed reaction.

Materials:

-

Copper(I) iodide (CuI)

-

Acetonitrile (MeCN)

-

H-phosphonate (e.g., diethyl phosphite)

-

Amine (e.g., aniline, morpholine)

-

Chloroform (CHCl3)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., diethyl ether, methanol, dichloromethane)

Procedure:

-

To a stirring suspension of CuI (0.20 mmol) in MeCN (2 mL), add the H-phosphonate (1.00 mmol) and the amine (2.00 mmol).

-

Stir the mixture at 55 °C for 4-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with CHCl3 (50 mL).

-

Wash the organic layer sequentially with 2M HCl (30 mL) and saturated NaHCO3 (30 mL).

-

Dry the organic layer over anhydrous Na2SO4.

-

Remove the solvent under reduced pressure (in vacuo) to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., diethyl ether to 5-10% methanol in dichloromethane) to yield the pure phosphoramidate.[5]

Characterization of this compound Derivatives

The structural elucidation and confirmation of newly synthesized this compound derivatives are crucial steps. A combination of spectroscopic techniques is typically employed for comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule, helping to confirm the presence of alkyl and aryl groups and their connectivity.

-

¹³C NMR: Reveals the carbon framework of the molecule.

-

³¹P NMR: Is particularly important for phosphorus-containing compounds, as the chemical shift is indicative of the phosphorus atom's chemical environment and oxidation state.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as P=O, P-N, N-H, and C-H bonds, by their characteristic absorption frequencies.

-

Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of crystalline compounds, confirming bond lengths, bond angles, and stereochemistry.

Data Presentation

The following tables summarize key quantitative data for representative this compound derivatives, including synthesis yields and biological activity.

Table 1: Synthesis and Yield of Selected this compound Derivatives

| Compound ID | Starting H-phosphonate | Starting Amine | Yield (%) | Reference |

| 1 | Diethyl phosphite | Aniline | 85 | [5] |

| 2 | Diethyl phosphite | Morpholine | 92 | [5] |

| 3 | Diisopropyl phosphite | Benzylamine | 78 | [5] |

| 4 | Diphenyl phosphite | Piperidine | 88 | [6] |

Table 2: Biological Activity of Selected this compound Derivatives

| Compound ID | Biological Target | Activity (IC₅₀) | Reference |

| 5 | Human Acetylcholinesterase (AChE) | 15.2 µM | [5] |

| 6 | Butyrylcholinesterase (BChE) | 25.8 µM | [5] |

| 7 | MDA-MB-231 (Breast Cancer Cell Line) | 8.5 µM | [7] |

| 8 | Urease | 12.3 µM | [8] |

Biological Activity and Signaling Pathways

This compound derivatives exhibit a wide range of biological activities, with two prominent areas being acetylcholinesterase inhibition and anticancer effects.

Acetylcholinesterase Inhibition

Certain this compound derivatives act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[9] The inhibitory mechanism involves the phosphorylation of a serine residue within the active site of the enzyme, rendering it inactive.[9] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of acetylcholine receptors.

Anticancer Activity: The Cyclophosphamide Example

Cyclophosphamide is a widely used anticancer prodrug that belongs to the this compound class.[10] Its therapeutic effect relies on its metabolic activation in the liver to form the active metabolites, this compound mustard and acrolein.[11][12] this compound mustard is a potent alkylating agent that forms cross-links within and between DNA strands, primarily at the N-7 position of guanine.[10] This DNA damage is irreversible and triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][12]

Experimental Workflow

The development of novel this compound derivatives follows a structured workflow, from initial synthesis to biological evaluation. This process is iterative, with the results from biological testing often informing the design and synthesis of next-generation compounds.

References

- 1. advion.com [advion.com]

- 2. ecronicon.net [ecronicon.net]

- 3. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]

- 5. Monothis compound derivatives: synthesis and crystal structure, theoretical and experimental studies of their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 11. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Phosphoramide Compounds in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramide compounds, characterized by a phosphorus atom bonded to at least one nitrogen atom, represent a versatile and highly significant class of molecules in medicinal chemistry. Their unique physicochemical properties, including their ability to mimic the transition state of phosphate hydrolysis and to act as effective prodrug moieties, have led to their successful application in a wide range of therapeutic areas. This technical guide provides a comprehensive overview of the core aspects of this compound chemistry, from synthesis and mechanism of action to their application in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Phosphoramidates have been successfully developed as antiviral, anticancer, and antibacterial agents.[1] A key strategy in their application is the ProTide (prodrug-nucleotide) technology, which masks the negative charge of a phosphate group, allowing for enhanced cell permeability and bypassing the often rate-limiting initial phosphorylation step of nucleoside analogs.[1][2][3] This approach has led to the development of highly successful drugs such as the anti-HCV agent Sofosbuvir and the anti-HIV agent Tenofovir Alafenamide.[4][5] In oncology, the nitrogen mustard prodrug cyclophosphamide is a widely used anticancer agent that is metabolically activated to the cytotoxic this compound mustard.[6][7]

Synthesis of this compound Compounds

The synthesis of this compound compounds can be achieved through several routes, with the choice of method often depending on the specific structure and desired stereochemistry of the target molecule.

General Synthetic Strategies for ProTides

The ProTide approach involves the formation of a phosphoramidate linkage between a nucleoside monophosphate, an amino acid ester, and an aryl group. Three primary strategies are commonly employed for their synthesis:

-

Phosphorochloridate Method: This is the most common approach and involves the reaction of a nucleoside with an aryl aminoacyl phosphorochloridate reagent. The reaction is typically carried out in the presence of a Grignard reagent, such as tert-butylmagnesium chloride, to deprotonate the nucleoside's hydroxyl group.[3]

-

Oxidative Amination: This method involves the coupling of a nucleoside with a diarylphosphite, followed by oxidative amination with an amino acid ester.[3]

-

Amino Acid Coupling: In this strategy, an amino acid ester is coupled to a pre-formed nucleoside aryl phosphate.[3]

Experimental Protocol: Synthesis of a Gemcitabine Phosphoramidate Prodrug

This protocol describes the synthesis of a phosphoramidate prodrug of the anticancer drug gemcitabine, as adapted from the literature.[8]

Materials:

-

N-protected Gemcitabine

-

Phosphorus oxychloride (POCl₃)

-

1H-benzotriazole (HOBt)

-

Amino acid ester hydrochloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

5-nitrofurfuryl alcohol

-

4-dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Anhydrous solvents

Procedure:

-

Synthesis of the Phosphorodiamidite: To a solution of phosphorus oxychloride in anhydrous DCM at 0 °C, add 1H-benzotriazole and triethylamine. Stir the mixture for 1 hour. Then, add the amino acid ester hydrochloride and stir for an additional 2 hours at room temperature to yield the phosphorodiamidite intermediate.

-

Coupling with Gemcitabine: To the phosphorodiamidite solution, add N-protected gemcitabine and continue stirring at room temperature overnight.

-

Formation of the Phosphoramidate: The resulting intermediate is then reacted with 5-nitrofurfuryl alcohol in the presence of DMAP to displace the benzotriazole group and form the phosphoramidate.[8]

-

Deprotection: The protecting groups on the gemcitabine moiety are removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final gemcitabine phosphoramidate prodrug.[8]

-

Purification: The final product is purified by silica gel column chromatography.

Experimental Protocol: Synthesis of Cyclophosphamide

The synthesis of the anticancer drug cyclophosphamide involves the reaction of bis(2-chloroethyl)amine with a cyclic phosphoramidic chloride.[9][10]

Materials:

-

Phosphorus oxychloride (POCl₃)

-

3-aminopropanol

-

Bis(2-chloroethyl)amine hydrochloride

-

Triethylamine or another suitable base

-

Anhydrous solvent (e.g., dichloroethane)

Procedure:

-

Formation of 2-chloro-2-oxo-[1.3.2]oxazaphosphorinane: Slowly add phosphorus oxychloride to a solution of 3-aminopropanol in an anhydrous solvent at a controlled temperature.[11][12]

-

Reaction with Bis(2-chloroethyl)amine: The resulting 2-chloro-2-oxo-[1.3.2]oxazaphosphorinane is then reacted with bis(2-chloroethyl)amine in the presence of a base to yield cyclophosphamide.[9][10]

-

Purification: The crude product is purified by crystallization from a suitable solvent such as acetone.[10]

Mechanism of Action

The therapeutic effects of this compound compounds are diverse and depend on their specific chemical structures and biological targets.

Antiviral ProTides: Sofosbuvir and Tenofovir Alafenamide

Sofosbuvir and Tenofovir Alafenamide (TAF) are prime examples of the ProTide technology. These prodrugs are designed to deliver their respective nucleoside monophosphates into target cells, where they are subsequently phosphorylated to the active triphosphate form.

-

Sofosbuvir: This drug is a phosphoramidate prodrug of a uridine nucleotide analog.[4] Upon entering hepatocytes, the prodrug is metabolized to its active triphosphate form, GS-461203.[4][13] This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.[13][14]

-

Tenofovir Alafenamide (TAF): TAF is a phosphonamidate prodrug of tenofovir.[15] It is more stable in plasma than the earlier prodrug, tenofovir disoproxil fumarate (TDF), and is preferentially activated within lymphocytes and hepatocytes.[15][16] The active metabolite, tenofovir diphosphate, inhibits HIV reverse transcriptase and HBV polymerase.[16]

The intracellular activation of ProTide prodrugs like Sofosbuvir and TAF follows a multi-step enzymatic pathway.

Anticancer Agent: Cyclophosphamide

Cyclophosphamide is a classic example of a this compound-based anticancer agent that requires metabolic activation.[6][7]

-

Activation: In the liver, cyclophosphamide is hydroxylated by cytochrome P450 enzymes to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[17] Aldophosphamide then decomposes to form the active cytotoxic metabolite, this compound mustard, and a byproduct, acrolein.[17]

-

Mechanism of Cytotoxicity: this compound mustard is a potent DNA alkylating agent that forms inter- and intrastrand cross-links, primarily at the N7 position of guanine residues in DNA.[7][18] This DNA damage triggers apoptosis in rapidly dividing cancer cells.[19]

The metabolic activation of cyclophosphamide and the subsequent DNA damage induced by this compound mustard is a critical pathway in its anticancer activity.

Quantitative Data

The following tables summarize key quantitative data for representative this compound compounds, including their biological activities (IC₅₀ values) and, where available, enzyme inhibition constants (Kᵢ values).

Table 1: Antiviral Activity of this compound Compounds

| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |

| Sofosbuvir | HCV | Huh-7 | 0.094 | [20] |

| Tenofovir Alafenamide | HIV-1 | MT-2 | 0.005 | [21] |

| 7-deazapurine nucleoside analog (10) | HIV-1 | Various | 0.71 | [20] |

| PMDTA | HBV | HepG2 | 0.5 | [21] |

Table 2: Anticancer Activity of this compound Compounds

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Gemcitabine Phosphoramidate | A549 (dCK-deficient) | >500 | [4] |

| Gemcitabine Phosphoramidate | H292 (dCK-deficient) | 330 | [4] |

| Gemcitabine Phosphoramidate | SW1573 (dCK-deficient) | >500 | [4] |

| This compound Mustard | Rat Granulosa Cells | ~3-6 (reduces viability) | [18] |

Table 3: Urease Inhibitory Activity of this compound Derivatives

| Compound | IC₅₀ (µM) | Reference |

| N-n-butylthiophosphorictriamide (NBPT) | 0.1 | [22] |

| Various synthesized this compound derivatives | < 1.0 (for 12 compounds) | [22] |

Experimental Protocols for Biological Evaluation

Standardized and reproducible biological assays are crucial for the evaluation of this compound compounds. The following sections provide detailed protocols for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9][23][24]

-

Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[23][24]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[23][24]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

HCV Replicon Assay for Antiviral Activity

The HCV replicon system is a cell-based assay used to screen for inhibitors of HCV replication. It utilizes human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV RNA that replicates autonomously.[11][25]

Protocol:

-

Cell Seeding: Seed Huh-7 cells harboring the HCV replicon (often containing a reporter gene like luciferase) into 96-well plates.[11][25]

-

Compound Treatment: Add serial dilutions of the this compound compound to the wells.

-

Incubation: Incubate the plates for 72 hours.[25]

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial kit. The luminescence signal is proportional to the level of HCV RNA replication.[11][25]

-

Data Analysis: Calculate the percent inhibition of replication and determine the EC₅₀ (50% effective concentration) value. A parallel cytotoxicity assay (e.g., MTT) should be performed to determine the CC₅₀ (50% cytotoxic concentration) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Urease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the urease enzyme, which hydrolyzes urea to ammonia and carbon dioxide. The amount of ammonia produced is quantified colorimetrically using the Berthelot (indophenol) method.[6][26]

Protocol:

-

Reaction Mixture: In a 96-well plate, mix the urease enzyme solution with the test compound at various concentrations and incubate for a short period.[6]

-

Substrate Addition: Initiate the reaction by adding a urea solution.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time.

-

Color Development: Add phenol and hypochlorite reagents (Berthelot's reagents) to the wells. The ammonia produced reacts to form a colored indophenol compound.[6][26]

-

Absorbance Measurement: Measure the absorbance at approximately 630 nm.

-

Data Analysis: Calculate the percentage of urease inhibition and determine the IC₅₀ value.

HIV Reverse Transcriptase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of HIV reverse transcriptase (RT), a key enzyme in the HIV life cycle. Non-radioactive ELISA-based kits are commonly used.[1][13]

Protocol:

-

Plate Preparation: A template/primer hybrid (e.g., poly(A) • oligo(dT)) is immobilized on a streptavidin-coated microplate.[1]

-

Reaction: Recombinant HIV-1 RT is added to the wells along with a mixture of dNTPs, including a labeled dUTP (e.g., DIG-dUTP). The test compound is also added at various concentrations.[1][13]

-

Incubation: The plate is incubated to allow for the synthesis of the new DNA strand.

-

Detection: An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added, followed by a colorimetric HRP substrate.[1][13]

-

Absorbance Measurement: The absorbance is read on a microplate reader.

-

Data Analysis: The IC₅₀ value is determined from the dose-response curve.

Conclusion

This compound compounds have established themselves as a cornerstone of modern medicinal chemistry. Their adaptability as prodrugs, exemplified by the highly successful ProTide technology, has overcome significant hurdles in drug delivery and activation, leading to potent antiviral therapies. Furthermore, the metabolic activation of compounds like cyclophosphamide into cytotoxic this compound mustards continues to be a vital strategy in cancer chemotherapy. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a framework for the continued exploration and development of this important class of therapeutic agents. As our understanding of the intricate signaling pathways and enzymatic processes involved in their mechanism of action deepens, the potential for designing novel, more targeted, and effective this compound-based drugs will undoubtedly continue to grow.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of a Gemcitabine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Urease assay protocol [bio-protocol.org]

- 7. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide - Google Patents [patents.google.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclophosphamide synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. CN109535201B - Synthesis method of cyclophosphamide - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Sofosbuvir Thio-analogues: Synthesis and Antiviral Evaluation of the First Novel Pyridine- and Pyrimidine-Based Thioglycoside Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2015097605A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. DNA cross-linking and single-strand breaks induced by teratogenic concentrations of 4-hydroperoxycyclophosphamide and this compound mustard in postimplantation rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. abnova.com [abnova.com]

- 22. benchchem.com [benchchem.com]

- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

Phosphoramide-Based Ligands in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phosphoramide-based ligands have emerged as a privileged class of molecules in the field of catalysis, enabling a wide range of chemical transformations with high efficiency and selectivity. Their modular synthesis, tunable steric and electronic properties, and strong coordination to transition metals have made them indispensable tools in academic research and industrial applications, particularly in the synthesis of chiral molecules for the pharmaceutical industry. This guide provides a comprehensive overview of the core aspects of this compound ligands, including their synthesis, applications in key catalytic reactions, and detailed experimental methodologies.

Introduction to this compound Ligands

This compound ligands are organophosphorus compounds characterized by a central phosphorus atom bonded to at least one nitrogen atom, with the remaining valencies typically satisfied by oxygen or carbon substituents. The general structure can be represented as P(OR)x(NR'R'')y, where x+y=3. The nitrogen and oxygen atoms' substituents can be readily modified, allowing for the fine-tuning of the ligand's electronic and steric properties. This modularity is a key advantage, facilitating the rapid screening of ligand libraries to identify the optimal catalyst for a specific reaction.

Chiral this compound ligands, often derived from readily available backbones such as 1,1'-bi-2-naphthol (BINOL) and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), have proven to be exceptionally effective in asymmetric catalysis.[1][2] These ligands create a well-defined chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of valuable compounds.[3][4]

Synthesis of this compound Ligands

The synthesis of this compound ligands is typically straightforward, often involving the reaction of a phosphorus trihalide (e.g., PCl3) with a chiral diol, followed by the addition of a primary or secondary amine in the presence of a base. This modular approach allows for the introduction of diverse functionalities on both the diol backbone and the amine moiety.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of a BINOL-derived this compound ligand.

Caption: General workflow for the synthesis of chiral this compound ligands.

Experimental Protocol: Synthesis of a BINOL-Derived this compound Ligand[2]

A detailed protocol for the synthesis of a representative BINOL-derived this compound ligand is as follows:

-

Preparation of the Chlorophosphite Intermediate: To a solution of (R)-BINOL (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere, phosphorus trichloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess PCl3 are removed under reduced pressure to yield the crude chlorophosphite.

-

Formation of the this compound: The crude chlorophosphite is redissolved in anhydrous toluene. A solution of the desired amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.

-

Workup and Purification: The reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure this compound ligand.

Applications in Asymmetric Catalysis

This compound ligands have been successfully employed in a multitude of asymmetric catalytic reactions, consistently delivering high levels of enantioselectivity.

Asymmetric Hydrogenation

Rhodium and Iridium complexes of chiral phosphine-phosphoramidite ligands have demonstrated excellent performance in the asymmetric hydrogenation of C=C, C=O, and C=N double bonds.[5][6] These reactions provide access to chiral alcohols, amines, and alkanes, which are valuable building blocks in medicinal chemistry.

Asymmetric Hydrogenation Data

| Substrate | Catalyst | Ligand | Yield (%) | ee (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 | (Sc,Rp,Sa)-PPFAphos | >99 | >99 | [5] |

| Dimethyl itaconate | [Rh(COD)2]BF4 | (Sc,Rp,Sa)-PPFAphos | >99 | >99 | [5] |

| 2-phenylquinoline | [Ir(COD)Cl]2 | (Sc,Sa)-matphos | >99 | 97 | [5] |

Asymmetric Conjugate Addition

Copper-catalyzed asymmetric conjugate addition of organozinc reagents to enones is a powerful method for C-C bond formation. Chiral this compound ligands have been instrumental in achieving high enantioselectivities in these reactions.[7]

Asymmetric Conjugate Addition Data

| Enone | Organozinc Reagent | Catalyst | Ligand | Yield (%) | ee (%) | Reference |

| Cyclohexenone | Et2Zn | Cu(OTf)2 | (S,R,R)-Phosphoramide | >98 | 98 | [7] |

| Chalcone | Et2Zn | Cu(OTf)2 | (S,R,R)-Phosphoramide | 95 | 96 | [7] |

Catalytic Cycle for Asymmetric Conjugate Addition

The proposed catalytic cycle for the copper-catalyzed asymmetric conjugate addition of a dialkylzinc reagent to an enone is depicted below.

Caption: Proposed catalytic cycle for Cu-catalyzed conjugate addition.

Asymmetric Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in organic synthesis. Chiral phosphoramidite-stabilized palladium nanoparticles have been developed for asymmetric Suzuki C-C coupling reactions, achieving excellent enantioselectivity and recyclability.[8]

Asymmetric Suzuki Coupling Data

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Yield (%) | ee (%) | Reference |

| 1-Bromo-2-naphthol | 1-Naphthylboronic acid | PdNPs | Perfluorinated this compound | 85 | >99 | [8] |

Asymmetric Hydroformylation

Rhodium-catalyzed asymmetric hydroformylation is an atom-economical method for the synthesis of chiral aldehydes. Chiral phosphine-phosphoramidite and phosphine-phosphite ligands have been effectively utilized in this transformation.[9][10][11]

Asymmetric Hydroformylation Data

| Olefin | Catalyst | Ligand | Regioselectivity (l:b) | ee (%) | Reference |

| Styrene | [Rh(acac)(CO)2] | TADDOL-based phosphine-phosphite | 98:2 | 85 | [11] |

| 1-Octene | [Rh(acac)(CO)2] | Phosphine-phosphoramidite | high iso-selectivity | - | [9] |

Drug Development and this compound Ligands

The synthesis of enantiomerically pure drug candidates is a critical aspect of modern drug development.[12][13] The high selectivities achieved with this compound-based catalysts make them highly valuable for the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). The modularity of these ligands allows for rapid optimization of reaction conditions, accelerating the drug discovery process.

Conclusion

This compound-based ligands have established themselves as a versatile and powerful class of ligands for a wide array of catalytic transformations. Their ease of synthesis, tunability, and the high levels of stereocontrol they impart make them indispensable tools for chemists in both academia and industry. The continued development of novel this compound ligand architectures promises to further expand the boundaries of asymmetric catalysis and enable the synthesis of increasingly complex and valuable molecules.

References

- 1. TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]

- 3. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asym.dicp.ac.cn [asym.dicp.ac.cn]

- 6. tandfonline.com [tandfonline.com]

- 7. Phosphoramidites: marvellous ligands in catalytic asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A modular family of phosphine-phosphoramidite ligands and their hydroformylation catalysts: steric tuning impacts upon the coordination geometry of trigonal bipyramidal complexes of type [Rh(H)(CO)2(P^P*)] - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

phosphoramide organocatalysis mechanisms

An In-depth Technical Guide to the Core Mechanisms of Phosphoramide Organocatalysis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral this compound organocatalysis has emerged as a powerful platform for asymmetric synthesis, enabling the construction of complex chiral molecules with high levels of stereocontrol. These metal-free catalysts, derived from a central phosphorus(V) atom, typically feature a chiral backbone (e.g., BINOL) and an acidic proton. Their efficacy stems from their ability to act as highly tunable Brønsted acids, often engaging in bifunctional activation modes that precisely orient substrates within a chiral pocket. This guide elucidates the core mechanistic principles underpinning this compound catalysis, details common catalytic cycles, presents quantitative data for representative transformations, and provides standardized experimental protocols.

Core Concepts: Catalyst Structure and Acidity

The archetypal this compound catalyst is built upon a chiral scaffold, most commonly derived from 1,1'-bi-2-naphthol (BINOL). The phosphorus center is pentavalent and tetrahedral. The key functional components are:

-

The P=O Group: This phosphoryl oxygen acts as a Lewis basic site, capable of accepting a hydrogen bond.

-

The Acidic Proton: The proton on the nitrogen atom (in an N-H this compound) or an oxygen atom (in a phosphoric acid) serves as the Brønsted acidic site.

-

The Chiral Backbone: The bulky, C2-symmetric BINOL framework creates a well-defined chiral environment around the active site, which is crucial for inducing enantioselectivity.

-

Substituents: Bulky groups (e.g., triphenylsilyl or aryl groups) at the 3,3'-positions of the BINOL scaffold are used to sterically tune the chiral pocket, enhancing stereoselectivity by blocking non-selective reaction pathways.

A significant advancement in this class of catalysts was the development of N-triflyl phosphoramides. The strongly electron-withdrawing triflyl group (-SO₂CF₃) dramatically increases the acidity of the N-H proton, creating a super-Brønsted acid capable of activating less reactive substrates like α,β-unsaturated ketones.[1][2][3]

Mechanisms of Catalysis

Phosphoramides primarily operate through two distinct, yet related, mechanistic pathways: monofunctional Brønsted acid catalysis and bifunctional catalysis. The latter is often responsible for the highest levels of stereocontrol.

Monofunctional Brønsted Acid Catalysis

In the simplest model, the this compound acts solely as a Brønsted acid. It protonates a Lewis basic site on the electrophile (E), such as the nitrogen of an imine or the oxygen of a carbonyl, rendering it more susceptible to nucleophilic attack. The resulting cationic intermediate is stabilized by the chiral conjugate base of the catalyst (A⁻) through hydrogen bonding and electrostatic interactions within the defined chiral pocket. This association dictates the facial selectivity of the nucleophilic (Nu) attack.

Catalytic Cycle:

-

Activation: The catalyst (AH) protonates the electrophile (E) to form an activated complex [E-H]⁺[A]⁻.

-

Nucleophilic Attack: The nucleophile (Nu) attacks the activated electrophile from the sterically less hindered face, as directed by the chiral anion.

-

Product Formation & Catalyst Regeneration: The product (Nu-E-H) is formed, and the catalyst (AH) is regenerated, completing the cycle.

References

Synthesis of Phosphoramide Flame Retardants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for producing phosphoramide flame retardants. Phosphoramides are a significant class of non-halogenated flame retardants that offer excellent fire safety performance in a variety of polymers, often through a synergistic phosphorus-nitrogen effect. This document details the primary synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate research and development in this field.

Core Synthetic Strategies

The synthesis of this compound flame retardants can be broadly categorized into several key strategies, each with its own advantages and limitations. The most prominent methods include:

-

Synthesis from Phosphorus Halides: This is a classical and widely used method, typically employing phosphorus oxychloride (POCl₃) or other phosphorus halides as the phosphorus source.

-

The Atherton-Todd Reaction: This reaction allows for the formation of phosphoramidates from dialkyl phosphites and amines in the presence of a halogenating agent.

-

Oxidative Coupling of H-Phosphonates and Amines: This approach involves the direct coupling of compounds containing a P-H bond with amines in the presence of an oxidizing agent.

-

The Staudinger Reaction: This method provides a route to phosphoramidates through the reaction of azides with phosphines or phosphites.

These synthetic pathways offer versatility in introducing various organic moieties to the this compound structure, enabling the fine-tuning of properties such as thermal stability, compatibility with polymer matrices, and flame retardant efficiency.

Synthesis from Phosphorus Halides

The reaction of phosphorus oxychloride (POCl₃) with amines is a direct and common method for the synthesis of phosphoramidates. The reaction proceeds through the nucleophilic substitution of the chlorine atoms on the phosphorus center by the amine. The stoichiometry of the reactants can be controlled to produce mono-, di-, or tri-substituted phosphoramides.

General Reaction Scheme

Caption: General reaction of phosphorus oxychloride with an amine.

Experimental Protocol: Synthesis of a Polymeric this compound Flame Retardant

This protocol describes the synthesis of a polymeric this compound from 4,4′-diaminodiphenylsulfone (DDS) and a spirocyclic pentaerythritol bisphosphorate disphosphoryl chloride (SPDPC), which is itself synthesized from pentaerythritol (PER) and phosphorus oxychloride (POCl₃)[1].

Step 1: Synthesis of Spirocyclic Pentaerythritol Bisphosphorate Disphosphoryl Chloride (SPDPC)

-

Combine 6.8 g (0.05 mol) of thoroughly crushed pentaerythritol (PER) and 0.72 g of AlCl₃ with 23.1 g (0.15 mol) of distilled POCl₃ in a reaction vessel.

-

Stir the mixture for 1 hour at room temperature under a nitrogen atmosphere.

-

Slowly heat the mixture to 80°C and maintain this temperature until no more HCl gas is evolved.

-

After the reaction is complete, wash the crude product with dichloromethane and acetone three times consecutively.

-

Further purify the product by removing unreacted pentaerythritol with glacial acetic acid.

-

Dry the final product under vacuum to obtain high-purity SPDPC. The reported yield is 91%[2].

Step 2: Synthesis of Poly(4,4′-diaminodiphenylsulfone spirocyclic pentaerythritol bisphosphonate) (PCS)

-

Disperse 5.3 g (0.021 mol) of 4,4′-diaminodiphenylsulfone (DDS) and 5.9 g (0.02 mol) of SPDPC in 40 mL of acetonitrile for 1 hour at room temperature under a nitrogen atmosphere.

-

Slowly add 4.04 g (0.04 mol) of triethylamine (TEA) to the reaction mixture via a dropping funnel.

-

Gradually raise the temperature to 80°C and continue stirring for 10 hours.

-

After the reaction is complete, remove the solvent by vacuum distillation to obtain the crude polymeric this compound (PCS).

-

The purified product can be obtained with a yield of 65.1%[2].

The Atherton-Todd Reaction

The Atherton-Todd reaction is a classic method for the synthesis of phosphoramidates from dialkyl phosphites and primary or secondary amines in the presence of a base and a carbon tetrahalide, typically carbon tetrachloride (CCl₄)[3][4]. The reaction proceeds via the in-situ formation of a dialkyl chlorophosphate intermediate.

General Reaction Scheme

Caption: The Atherton-Todd reaction for this compound synthesis.

Experimental Protocol: Synthesis of a DOPO-based Phosphonamidate

This protocol describes the synthesis of 6,6′-(Piperazine-1,4-diyl)bis-(6H-dibenzo[c,e][5]oxaphosphinine 6-oxide) (DOPO-PZ), a flame retardant based on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)[6].

-

Dissolve DOPO (56.16 g, 0.26 mol), piperazine (11.19 g, 0.13 mol), and triethylamine (39.02 mL, 0.28 mol) in dichloromethane in a reaction flask equipped with a stirrer.

-

Cool the mixture to 0°C in an ice bath.

-

Add carbon tetrachloride (27.08 mL, 0.28 mol) dropwise to the stirred solution.

-

Continue stirring the reaction mixture overnight at 0°C.

-

After the reaction is complete, the product can be isolated and purified by standard methods such as filtration and washing.

Oxidative Coupling of H-Phosphonates and Amines

This method provides a more direct route to phosphoramidates by the oxidative coupling of H-phosphonates with amines. Various oxidizing agents and catalysts can be employed in this reaction.

General Reaction Scheme

Caption: Oxidative coupling of an H-phosphonate and an amine.

Experimental Protocol: ZnI₂-Triggered Oxidative Cross-Coupling

This protocol describes a highly efficient zinc iodide-triggered oxidative cross-coupling of P(O)-H compounds and amines[7].

-

To a solution of the P(O)-H compound (e.g., a dialkyl phosphite) and an amine in a suitable solvent, add a catalytic amount of ZnI₂.

-

Stir the reaction mixture under mild conditions. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by standard procedures, which may include extraction and column chromatography to isolate the pure phosphoramidate product.

-

This method is reported to give good yields in a short reaction time and is applicable to scale-up syntheses[7].

The Staudinger Reaction

The Staudinger reaction involves the reaction of an organic azide with a phosphine or phosphite to form an iminophosphorane. Subsequent hydrolysis of the iminophosphorane yields a primary amine and a phosphine oxide. A variation of this reaction, the Staudinger ligation, can be used to form phosphoramidates.

General Reaction Scheme (Staudinger Ligation)

Caption: Staudinger ligation for the synthesis of phosphoramidates.

Experimental Protocol: General Procedure for Staudinger Ligation

The Staudinger ligation is a powerful tool for bioconjugation and can be adapted for the synthesis of phosphoramidates[8].

-

Dissolve the phosphine or phosphite reagent in a suitable aprotic solvent.

-

Add the organic azide to the solution at room temperature. The reaction is often accompanied by the evolution of nitrogen gas.

-

The resulting iminophosphorane intermediate is then trapped by an intramolecular electrophile, leading to the formation of a stable amide bond.

-

The final product is purified using standard chromatographic techniques.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various this compound flame retardants.

| Synthetic Method | Reactants | Product | Yield (%) | Reference |

| Polymerization | SPDPC and DDS | Polymeric this compound (PCS) | 65.1 | [2] |

| Atherton-Todd | DOPO, Piperazine, CCl₄ | DOPO-PZ | - | [6] |

| Oxidative Coupling | P(O)-H compounds and amines with ZnI₂ | Phosphoramidates | Good | [7] |

| Polymerization | PER, POCl₃ | SPDPC | 91 | [2] |

Conclusion

The synthesis of this compound flame retardants can be achieved through a variety of effective methods. The choice of synthetic route depends on the desired molecular architecture, the availability of starting materials, and the required scale of production. The classical approach using phosphorus halides remains a robust and versatile method. The Atherton-Todd reaction offers a convenient in-situ generation of the reactive phosphorus intermediate. Modern methods such as oxidative coupling and the Staudinger ligation provide milder and more efficient alternatives. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of flame retardant materials and organic synthesis. Further research into greener and more atom-economical synthetic routes will continue to drive innovation in this important class of flame retardants.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Practical Synthesis of Phosphinic Amides/Phosphoramidates through Catalytic Oxidative Coupling of Amines and P(O)-H Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

Phosphoramide Pro-drugs in Cancer Therapy: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphoramide pro-drugs, a critical class of chemotherapeutic agents. It details their mechanisms of action, presents comparative quantitative data from preclinical and clinical studies, and outlines detailed protocols for their evaluation. This document is intended to serve as a core resource for professionals engaged in oncology research and drug development.

Mechanism of Action: From Inert Precursor to Potent Cytotoxin

This compound pro-drugs are inactive compounds that undergo metabolic or environmental activation to release a highly reactive this compound mustard, the ultimate cytotoxic species. This active metabolite functions as a bifunctional alkylating agent, forming covalent bonds with the N7 position of guanine residues in DNA. This action leads to the formation of both intra- and inter-strand DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The primary strategies for activation involve enzymatic conversion in the liver or targeted release in the hypoxic microenvironment of solid tumors.

Enzyme-Activated Pro-drugs: Cyclophosphamide and Ifosfamide

Cyclophosphamide (CTX) and its isomer Ifosfamide (IFO) are the most well-established this compound pro-drugs, relying on hepatic metabolism for their activation.[1] The process is initiated by cytochrome P450 (CYP) enzymes, primarily CYP2B6 and CYP3A4, which hydroxylate the oxazaphosphorine ring to form 4-hydroxycyclophosphamide or 4-hydroxyifosfamide.[1][2] These intermediates exist in equilibrium with their open-ring tautomers, aldophosphamide and aldoifosfamide, respectively. These circulating metabolites can then enter tumor cells and undergo spontaneous, non-enzymatic β-elimination to yield two products: the active this compound mustard and a toxic byproduct, acrolein.[2] While this compound mustard is responsible for the desired anticancer effect, acrolein is implicated in toxic side effects such as hemorrhagic cystitis.[1]

Hypoxia-Activated Pro-drugs: Evofosfamide (TH-302)

Solid tumors often contain regions of low oxygen tension, or hypoxia, which are associated with resistance to conventional chemotherapy and radiation.[3] Evofosfamide (formerly TH-302) is a second-generation hypoxia-activated pro-drug (HAP) designed to exploit this tumor microenvironment.[3][4] It consists of a bromo-isothis compound mustard (Br-IPM) effector molecule linked to a 2-nitroimidazole trigger.[5]

Under normal oxygen conditions (normoxia), the 2-nitroimidazole moiety undergoes a one-electron reduction by ubiquitous intracellular reductases, but is rapidly re-oxidized back to its original state, rendering the drug inactive. However, under hypoxic conditions, the reduced radical anion is stable and undergoes further reduction and fragmentation, releasing the active Br-IPM.[5] This potent DNA alkylating agent then acts similarly to this compound mustard, inducing DNA cross-links and subsequent cell death specifically within the targeted hypoxic tumor regions.[6]

References

- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]

- 5. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug Evofosfamide: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia-Targeting Drug Evofosfamide (TH-302) Enhances Sunitinib Activity in Neuroblastoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

Phosphoramide-Based Covalent Inhibitors: A Technical Guide to a Latent Warhead Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent inhibition has re-emerged as a powerful strategy in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging biological macromolecules. While significant attention has been devoted to warheads such as acrylamides and cyanoacrylamides, the vast chemical space of electrophilic groups remains underexplored. This technical guide delves into the core principles of phosphoramide-based covalent inhibitors, a class of organophosphorus compounds with a rich history in biochemistry and toxicology that holds latent potential for the development of targeted therapeutics. Drawing from well-documented examples, this document details the mechanism of action, synthesis, and characterization of these inhibitors. It provides a foundation for researchers to explore the unique reactivity of the this compound warhead in the design of next-generation covalent drugs.

Introduction to Covalent Inhibition and the Organophosphorus Class

Covalent inhibitors are small molecules that form a stable, covalent bond with their biological target, typically a nucleophilic amino acid residue within a protein. This mode of action can lead to irreversible or long-lasting inhibition, providing distinct pharmacological advantages over non-covalent inhibitors. The process generally occurs in two steps: an initial non-covalent binding event to form a drug-target complex, followed by the formation of a covalent bond.

Organophosphorus compounds, a broad class of molecules containing a carbon-phosphorus bond, have long been known to act as potent covalent inhibitors of various enzymes. Their reactivity is centered on the electrophilic phosphorus atom, which is susceptible to nucleophilic attack. Within this class, phosphoramidates, which feature a phosphorus-nitrogen bond, represent a unique chemical entity with tunable reactivity that can be harnessed for covalent drug design.

The this compound Warhead: Mechanism of Covalent Modification

The electrophilic nature of the phosphorus center in a this compound allows it to act as a "warhead," reacting with nucleophilic amino acid residues on a target protein. The most common targets are serine and cysteine residues due to the nucleophilicity of their hydroxyl and thiol groups, respectively.

Reaction with Serine Residues: The Acetylcholinesterase Model

A classic and extensively studied example of a this compound-based covalent inhibitor is the nerve agent Tabun, an organophosphoroamidate. It irreversibly inhibits acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

The mechanism involves the nucleophilic attack by the active site serine (Ser203 in human AChE) on the phosphorus atom of the this compound. This results in the formation of a stable phosphoramidyl-serine adduct and the displacement of a leaving group. This covalent modification renders the enzyme inactive, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. The process of aging, which involves the cleavage of the P-N bond in the adduct, can further stabilize the inhibited enzyme, making it resistant to reactivation.

Reaction with Cysteine Residues: The this compound Mustard Example

This compound mustard is the active metabolite of the chemotherapeutic drug cyclophosphamide. It functions as a DNA alkylating agent but has also been shown to form covalent adducts with proteins. Studies have demonstrated that this compound mustard can be covalently sequestered by metallothionein, with alkylation occurring predominantly at a cysteine residue (Cys48). The mechanism involves the nucleophilic attack of the cysteine thiol on one of the electrophilic chloroethyl arms of the this compound mustard, forming a stable thioether linkage. This highlights the potential for phosphoramides bearing alkylating functionalities to target cysteine residues.

Signaling Pathways

Cholinergic Signaling

The primary and most well-understood signaling pathway affected by this compound covalent inhibitors is the cholinergic pathway, due to the potent inhibition of acetylcholinesterase. By preventing the degradation of acetylcholine, these inhibitors lead to the persistent activation of nicotinic and muscarinic acetylcholine receptors, impacting a wide range of physiological processes including neurotransmission, muscle contraction, and cognitive function.

Data Presentation

The following table summarizes representative quantitative data for organophosphorus compounds, including phosphoramidates, that act as covalent inhibitors. Due to the limited number of targeted therapeutic this compound inhibitors, data from well-studied toxicological agents are included to illustrate their potency.

| Compound | Target | Amino Acid | Inhibition Type | IC50 | k_inact / K_i (M⁻¹min⁻¹) | Reference |

| Tabun | Acetylcholinesterase | Serine | Irreversible | Nanomolar range | High | [1] |

| Sarin | Acetylcholinesterase | Serine | Irreversible | Nanomolar range | High | [2] |

| This compound Mustard | DNA / Metallothionein | Guanine (DNA), Cysteine (Protein) | Irreversible | Micromolar range (for cytotoxicity) | - | [3] |

Experimental Protocols

General Synthesis of a this compound Moiety

The synthesis of phosphoramidates can be achieved through several routes. A common method involves the reaction of a phosphoryl chloride with an amine in the presence of a base.

Materials:

-

Aryl or alkyl dichlorophosphate

-

Primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve the amine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the dichlorophosphate in the same solvent to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the covalent modification of a target protein.

Workflow:

References

- 1. Synthesis and Biological Activity of a Gemcitabine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Phosphoramides: Versatile Scaffolds in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramides, organophosphorus compounds characterized by a P-N bond, have emerged as a pivotal class of molecules in contemporary organic synthesis. Their unique electronic and steric properties have enabled their application in a diverse array of chemical transformations, ranging from catalysis and bond formation to the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the core applications of phosphoramides, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical processes to empower researchers in their synthetic endeavors.

Chiral Phosphoramide Catalysts in Asymmetric Synthesis

Chiral phosphoramides have gained prominence as powerful organocatalysts, particularly in enantioselective carbon-carbon bond-forming reactions. Their ability to create a well-defined chiral environment around a reactive center allows for high levels of stereocontrol, making them invaluable tools in the synthesis of complex chiral molecules.

Asymmetric Diels-Alder Reaction

Chiral N-triflyl phosphoramides, which are strong Brønsted acids, have been successfully employed as catalysts in enantioselective Diels-Alder reactions. These catalysts effectively activate α,β-unsaturated ketones towards reaction with silyloxydienes, affording chiral cyclohexene derivatives with high yields and enantioselectivities.[1][2]

Quantitative Data for Chiral this compound-Catalyzed Diels-Alder Reaction

| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | 1,3-Butadiene, 2-((triisopropylsilyl)oxy)- | 3-Buten-2-one, 3-ethyl- | 5 | Toluene | -78 | 95 | 96:4 er | [3] |

| 2 | 1,3-Butadiene, 2-((triisopropylsilyl)oxy)- | 3-Buten-2-one, 3-benzyl- | 5 | Toluene | -78 | 99 | 93:7 er | [3] |

| 3 | 1,3-Butadiene, 2-((tert-butyldimethylsilyl)oxy)- | 3-Buten-2-one, 3-methyl- | 5 | Toluene | -78 | 43 | 96:4 er | [3] |

Experimental Protocol: Asymmetric Diels-Alder Reaction

A representative procedure for the chiral N-triflyl this compound-catalyzed Diels-Alder reaction is as follows:

-

To a solution of the chiral N-triflyl this compound catalyst (5 mol%) in toluene at -78 °C is added the silyloxydiene.

-

After stirring for a few minutes, the α,β-unsaturated ketone is added dropwise.

-

The reaction mixture is stirred at -78 °C for the specified time (typically several hours) until completion, as monitored by TLC.

-

The reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.[2]

Logical Workflow for Asymmetric Diels-Alder Reaction

Caption: General workflow for a chiral this compound-catalyzed asymmetric Diels-Alder reaction.

Enantioselective Aldol Reaction

Chiral bisphosphoramides have been utilized as effective catalysts for directed cross-aldol reactions between aldehydes and trichlorosilyl enolates.[] These reactions produce β-hydroxy aldehydes, important building blocks in organic synthesis, with good yields and moderate to high enantioselectivities.

Quantitative Data for Chiral this compound-Catalyzed Aldol Reaction

| Entry | Aldehyde | Enolate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | Isobutyraldehyde trichlorosilyl enolate | 10 | Chloroform/Methylene chloride (4:1) | -78 | 95 | 78 | [] |

| 2 | 4-Methoxybenzaldehyde | Isobutyraldehyde trichlorosilyl enolate | 10 | Chloroform/Methylene chloride (4:1) | -78 | 98 | 85 | [] |

| 3 | 4-Nitrobenzaldehyde | Isobutyraldehyde trichlorosilyl enolate | 10 | Chloroform/Methylene chloride (4:1) | -78 | 92 | 70 | [] |

Experimental Protocol: Enantioselective Aldol Reaction

A general procedure for the chiral this compound-catalyzed cross-aldol reaction is as follows:

-

To a stirred solution of the chiral bisthis compound catalyst (10 mol%) in a mixture of chloroform and methylene chloride (4:1) at -78 °C, the trichlorosilyl enolate is added dropwise.

-

After stirring for 5 minutes, the freshly distilled aldehyde is added dropwise.

-

The reaction mixture is stirred at -78 °C under a nitrogen atmosphere for 8 hours.

-

Dry methanol is then added dropwise at -78 °C, and the mixture is stirred for an additional 45 minutes.

-

The product is isolated and purified by chromatography.[]

Phosphoramides as Ligands in Cross-Coupling Reactions

This compound-based ligands have demonstrated significant utility in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These ligands can enhance the catalytic activity and stability of the metal center, leading to efficient bond formation.

Quantitative Data for this compound Ligands in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand Loading (mol%) | Base | Solvent | Yield (%) | TON | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd(OAc)2 | 0.5 | Cs2CO3 | 1,4-Dioxane | >95 | - |[5] | | 2 | 1-Iodo-4-nitrobenzene | 4-Methylphenylboronic acid | Palladacycle | 10⁻⁹ | K2CO3 | Anisole | 98 | 5 x 10⁹ |[6] | | 3 | 1-Bromo-2-methylbenzene | 2-Naphthylboronic acid | PdNPs | - | K2CO3 | DMF | 85 | - |[5] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A typical procedure for a palladium-catalyzed Suzuki-Miyaura coupling using a this compound-based ligand is as follows:

-

A reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂), the this compound ligand, the aryl halide, the boronic acid, and a base (e.g., K₂CO₃).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon).

-

The solvent (e.g., dioxane or toluene) is added, and the mixture is heated to the desired temperature with stirring.

-

Upon completion, the reaction is cooled, diluted, and filtered. The product is then isolated and purified.[5]

Phosphoramidates as Directing Groups in C-H Activation

Phosphoramidate moieties can function as effective directing groups in transition metal-catalyzed C-H bond activation and functionalization reactions. This strategy allows for the regioselective introduction of new functional groups at otherwise unreactive C-H bonds. For instance, palladium-catalyzed C-H arylation using a phosphoramidate directing group has been achieved at room temperature.[7][8]

Logical Relationship in this compound-Directed C-H Activation

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances | MDPI [mdpi.com]

- 5. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphoramides in Materials Science: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the synthesis, characterization, and application of phosphoramides in modern materials science. Phosphoramides, a class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond, have garnered significant attention due to their versatile chemistry and wide-ranging applications.[1][2] They serve as foundational components in materials designed for enhanced fire safety, advanced biomedical applications, and next-generation energy storage solutions. This document details the core principles of phosphoramide chemistry, outlines key experimental protocols, presents quantitative data for material performance, and illustrates complex mechanisms and workflows through detailed diagrams.

Core Synthesis and Characterization

The synthesis of phosphoramides can be achieved through several routes, with the choice of method depending on the desired substituents and final application. Common strategies involve the reaction of phosphorus halides with amines, the oxidative cross-coupling of H-phosphonates and amines, or the use of azide-based routes.[1][2]

1.1. General Experimental Protocol: Synthesis of Propargyl this compound

A representative synthesis for a this compound monomer used in creating biodegradable hydrogels is the preparation of propargyl this compound.[3][4]

-

Materials: Phosphoryl bromide (POBr₃), dry acetonitrile (ACN), triethylamine (Et₃N), propargylamine, ethyl acetate (EtOAc), brine, magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve phosphoryl bromide (1.0 equiv) in dry acetonitrile.

-

Add triethylamine (3.4 equiv) to the solution.

-

Cool the mixture to 0 °C.

-

Add propargylamine (3.1 equiv) dropwise to the cooled mixture.

-

Filter the resulting precipitate and remove the solvent from the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash twice with brine.

-

Dry the organic phase with magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the final product.[3][4]

-

1.2. General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a this compound compound.

Caption: General workflow for this compound synthesis.

1.3. Common Characterization Techniques

The structural and physical properties of this compound-based materials are confirmed using a suite of analytical techniques.

| Technique | Information Provided | Application Example | Reference |

| ¹H, ¹³C, ³¹P NMR | Elucidation of chemical structure, confirmation of P-N bond formation, and determination of purity. ³¹P NMR is highly sensitive to the phosphorus chemical environment. | Confirming the structure of propargyl this compound and other monomers. | [4][5] |

| FTIR Spectroscopy | Identification of functional groups such as P=O, P-N, N-H, and others present in the molecule. | Verifying the synthesis of phosphorus-containing polyimides by identifying characteristic C=O and P-O-C vibrations. | [6] |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability, decomposition temperatures, and char yield, which is critical for flame retardant applications. | Determining the degradation temperature and char residue of this compound-treated thermoplastic polyurethane. | [7][8] |

| Microscale Combustion Calorimetry (MCC) | Measurement of heat release rate and total heat release, providing quantitative data on the flammability of the material. | Assessing the fire retardant properties of phosphorus-containing polyimides. | [6] |

| Rheology | Characterization of the mechanical and flow properties of materials, such as viscosity and modulus, which is essential for hydrogels and printable inks. | Tuning the rheological properties of this compound-based hydrogels for inkjet printing applications. | [3][9] |

Applications in Materials Science

2.1. Flame Retardants

Phosphoramides are highly effective halogen-free flame retardants for a wide range of polymers, including polyurethanes and polyimides.[10] Their efficacy stems from a dual-mode mechanism of action that is active in both the condensed (solid) and gas phases during combustion.[11][12][13]

-

Condensed-Phase Mechanism: Upon heating, phosphoramides decompose to form phosphoric acid, which promotes the dehydration of the polymer backbone. This process facilitates the formation of a stable, insulating layer of char on the material's surface.[14][15] This char layer acts as a physical barrier, limiting the transfer of heat and the diffusion of oxygen to the underlying polymer, thereby suppressing combustion.[11][12]

-

Gas-Phase Mechanism: Volatile, phosphorus-containing radicals (e.g., PO•) are released into the flame. These radicals act as scavengers, interrupting the combustion chain reaction by quenching highly reactive H• and OH• radicals.[13][14]

Caption: Dual-action mechanism of this compound flame retardants.

Quantitative Data for Flame Retardancy

The performance of this compound flame retardants is quantified by metrics such as the Limiting Oxygen Index (LOI), thermal degradation temperatures (Td), and char yield.

| Polymer System | This compound Additive | LOI (%) | T5% (°C) (N₂) | Char Yield @ 700°C (%) (N₂) | Reference |

| Thermoplastic Polyurethane (TPU) | Pure TPU | 20.5 | 317 | 10.1 | [7] |

| TPU + 10% DCPCD¹ | DCPCD | 28.5 | 321 | 18.5 | [7] |

| Polyimide (PI) | PI-a | 39.1 (calc.) | 350 | 54 | [6] |

| Polyimide (PI) | PI-b | 34.4 (calc.) | 322 | 43 | [6] |

| Polyimide (PI) | PI-c | 31.5 (calc.) | 299 | 35 | [6] |

| ¹DCPCD: A novel this compound flame retardant. |

2.2. Biomaterials and Hydrogels

This compound and phosphoramidite chemistry are instrumental in creating advanced biomaterials, particularly hydrogels for tissue engineering and drug delivery.[16] These hydrogels can be engineered to be biodegradable and responsive to environmental stimuli such as pH.[3][16]

Experimental Protocol: Synthesis of this compound-Based Hydrogel

-

Materials: Propargyl this compound (monomer), thiol-functionalized polyethylene glycol (crosslinker), photoinitiator.

-

Procedure:

-

Prepare a precursor solution by mixing the propargyl this compound monomer, the thiol-functionalized PEG crosslinker, and a suitable photoinitiator in an aqueous buffer.

-

Tune the rheological properties of the solution to make it suitable for applications like inkjet printing.[3][9]

-

Crosslink the solution via UV-initiated thiol-yne "click" chemistry to form the hydrogel network.[3][4]

-

Characterize the resulting hydrogel for its mechanical properties, swelling behavior, and degradation rate.[3] The degradation products are non-toxic phosphates and amino acids.[4]

-

Caption: Workflow for forming a this compound-based hydrogel.

Quantitative Data for this compound Hydrogels

The functional properties of these hydrogels, such as swelling and mechanical strength, can be precisely tailored.

| Hydrogel Composition | Swelling Ratio (%) at pH 7.4 | Gel Fraction (%) | G'' (Loss Modulus) (Pa) | Reference |

| PPAGHGel¹ | 1426 ± 98 | 83 | 1560 ± 65 | [17] |

| This compound-PEG (various) | ~300 - 600 (after 24h) | N/A | N/A | [3] |

| ¹PPAGHGel: A poly(phosphoramidate) glycohydrogel. |

2.3. Electrolytes for Lithium Batteries

Safety is a critical concern for lithium-ion batteries, primarily due to the flammability of conventional organic carbonate electrolytes.[18] Phosphoramides are explored as flame-retardant additives or co-solvents to create nonflammable electrolytes, significantly enhancing battery safety without severely compromising electrochemical performance.[19][20] Hexamethylthis compound (HMPA), for example, can render an electrolyte flame-retarded at concentrations of 5-10 wt.% and non-flammable at 10-20 wt.%.[19]

Caption: Role of this compound additives in battery electrolytes.

Quantitative Data for this compound-Based Electrolytes

| Electrolyte System | Additive | Ionic Conductivity (S cm⁻¹) | Key Finding | Reference |

| 1 M LiPF₆ in EC/EMC | Hexamethylthis compound (HMPA) | N/A | Becomes nonflammable at 10-20 wt.% HMPA. | [19] |

| PEO-based solid polymer | Polyphosphoester | 2.9 × 10⁻⁴ (at 80 °C) | Possesses high flame retardancy and good coulombic efficiency (>98%). | [20] |

| Triethyl phosphate-based | Dimethyl allyl-phosphate | N/A | Shows high thermostability and superior cycling stability in Li metal batteries. | [21] |

2.4. Other Applications

-

Catalysis: this compound frameworks serve as highly effective ligands for metal catalysts or as organocatalysts themselves, finding use in asymmetric synthesis and cross-coupling reactions.[22][23][24]

-

Organic Electronics: While less common, organophosphorus compounds, including phosphazenes which contain P-N bonds, are used to create materials for electronic devices like OLEDs, where they contribute to thermal stability and amorphous film formation.[25][26][27]

Conclusion and Future Outlook